3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Catalog No.
S11203634
CAS No.
M.F
C20H22N2O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolid...

Product Name

3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

IUPAC Name

3-[benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c1-3-25-17-11-9-16(10-12-17)22-19(23)13-18(20(22)24)21(2)14-15-7-5-4-6-8-15/h4-12,18H,3,13-14H2,1-2H3

InChI Key

FGWFOXWRPRARCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3

1-(4-ethoxyphenyl)-3-[methyl-(phenylmethyl)amino]pyrrolidine-2,5-dione is a member of pyrrolidines.

3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C20H22N2O3C_{20}H_{22}N_{2}O_{3} and a molar mass of 338.4 g/mol. This compound features a pyrrolidine ring that is substituted at the 1-position with a 4-ethoxyphenyl group and at the 3-position with a benzyl(methyl)amino group. The presence of these functional groups suggests potential for diverse biological activities and applications in medicinal chemistry .

Typical of pyrrolidine derivatives, including:

  • Nucleophilic substitutions: The benzyl(methyl)amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Reduction reactions: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols or amines under appropriate conditions.
  • Condensation reactions: The compound may react with other carbonyl-containing compounds to form more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to 3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione exhibit various biological activities, including:

  • Antitumor properties: Some derivatives have shown efficacy against cancer cell lines.
  • Antidepressant effects: Compounds with similar structures have been studied for their potential in treating depression and anxiety disorders.
  • Antimicrobial activity: Certain analogs have demonstrated effectiveness against bacterial and fungal infections.

The specific biological activity of this compound requires further investigation through pharmacological studies.

The synthesis of 3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be achieved through several methods, including:

  • Multi-step synthesis:
    • Start with commercially available precursors to form the pyrrolidine core.
    • Introduce the 4-ethoxyphenyl group through electrophilic aromatic substitution.
    • Finally, attach the benzyl(methyl)amino group via nucleophilic substitution or coupling reactions.
  • One-pot synthesis:
    • Utilize a combination of reagents that allow for simultaneous formation of the pyrrolidine ring and substitution of the functional groups.

These methods highlight the potential for both classical organic synthesis techniques and modern methodologies such as microwave-assisted synthesis.

3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new medications targeting neurological disorders or cancer.
  • Chemical biology: As a probe for studying biological pathways involving pyrrolidine derivatives.
  • Material science: Investigating its properties for use in polymers or other materials due to its unique structure.

Interaction studies are essential to understanding how this compound interacts with biological systems. Preliminary studies could include:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Assessing its effects on cell viability and proliferation in various cell lines.
  • In vivo studies: Evaluating pharmacokinetics and pharmacodynamics in animal models.

These studies will provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dioneC24H20N2O3C_{24}H_{20}N_{2}O_{3}Contains a methoxy group instead of an ethoxy group
1-Benzyl-3-[(benzylamino)methyl]pyrrolidine-2,5-dioneC22H24N2O3C_{22}H_{24}N_{2}O_{3}Substituted at the 3-position with a benzylamine
N-Benzylpyrrolidine-2,5-dioneC13H15N2O2C_{13}H_{15}N_{2}O_{2}Lacks additional aromatic substituents

Uniqueness

The uniqueness of 3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. The ethoxy substitution at the para position on the phenyl ring may confer distinct electronic properties that influence its interaction with biological targets.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

338.16304257 g/mol

Monoisotopic Mass

338.16304257 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-08-2024

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